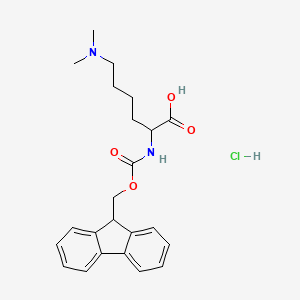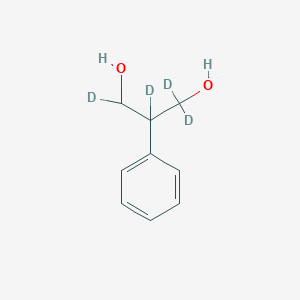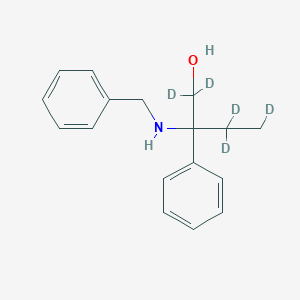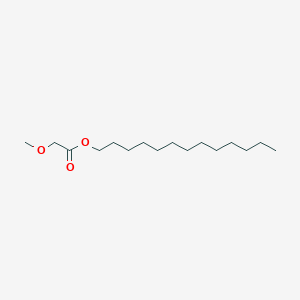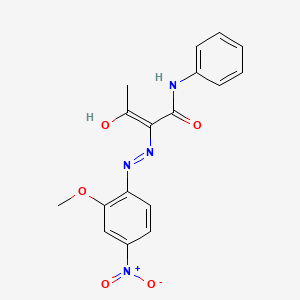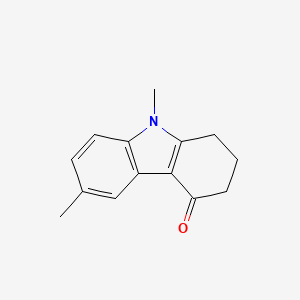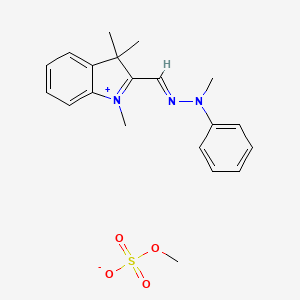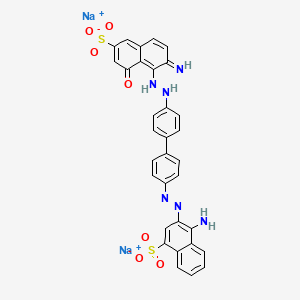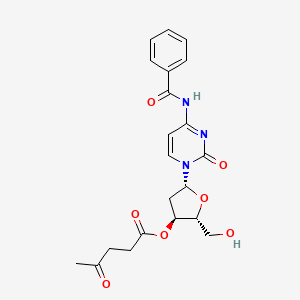
Benorylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benorylate hydrochloride, also known as benorilate, is an ester-linked codrug of aspirin and paracetamol. It is primarily used as an anti-inflammatory and antipyretic medication. This compound is particularly noted for its ability to combine the therapeutic effects of both aspirin and paracetamol, making it useful in treating pain and inflammation, especially in musculoskeletal disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benorylate hydrochloride involves the reaction of acetyl salicylyl chloride with sodium para-acetaminophenol. The process typically uses solvents like toluene or tetrahydrofuran and catalysts such as N,N-dimethylformamide and polyoxyethylene glycol-6000. The reaction is carried out at room temperature under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher productivity and lower environmental impact. The use of dichloromethyl (trichloromethyl) carbonic ester as a chlorinating agent and phase-transfer catalysis ensures a simple, cost-effective, and environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
Benorylate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.
Substitution: Typically involves the replacement of functional groups under acidic or basic conditions.
Major Products
The primary products of this compound reactions are paracetamol and salicylate, which are responsible for its therapeutic effects .
Applications De Recherche Scientifique
Benorylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Primarily used for its anti-inflammatory and antipyretic properties. .
Industry: Utilized in the formulation of combination drugs for pain and inflammation relief.
Mécanisme D'action
Benorylate hydrochloride exerts its effects through the combined actions of aspirin and paracetamol. After absorption, it is rapidly hydrolyzed to salicylate and paracetamol. Salicylate inhibits cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain. Paracetamol acts centrally to reduce fever and alleviate pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspirin: A non-steroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.
Paracetamol: An analgesic and antipyretic used to treat mild to moderate pain and fever.
Phenetsal: A related compound formed by the partial hydrolysis of benorylate.
Uniqueness
Benorylate hydrochloride is unique in its ability to combine the therapeutic effects of both aspirin and paracetamol in a single molecule. This dual action makes it particularly effective in treating conditions that require both anti-inflammatory and analgesic effects .
Propriétés
Formule moléculaire |
C17H16ClNO5 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2-acetyloxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H |
Clé InChI |
WHHAVLFVYBTMEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


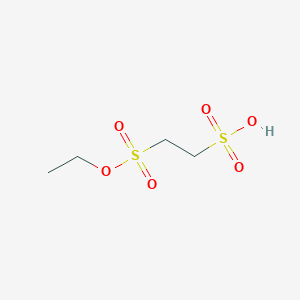

![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
